Blood-Stage Asexual Potency: UCT943 vs. MMV048 Against Drug-Sensitive and Multi-Drug-Resistant P. falciparum Strains
UCT943 demonstrates 5- to 6-fold greater potency than the clinical candidate MMV048 against intraerythrocytic asexual blood stages of P. falciparum. Against the drug-sensitive NF54 strain, UCT943 achieved an IC₅₀ of 5.4 nM compared to 28 nM for MMV048. Against the multi-drug-resistant K1 strain, UCT943 yielded an IC₅₀ of 4.7 nM vs. 25 nM for MMV048 [1]. In a broader panel including NF54, K1, and other drug-resistant strains, UCT943 maintained consistent IC₅₀ values of 4–7 nM, suggesting minimal cross-resistance risk with existing antimalarials [2]. By contrast, the imidazopyrazine PI4K inhibitor KDU691 exhibits a notably weaker blood-stage schizont IC₅₀ of approximately 58 nM against P. falciparum, despite its sub-nanomolar enzyme inhibition [3].
| Evidence Dimension | P. falciparum asexual blood stage IC₅₀ (nM) |
|---|---|
| Target Compound Data | PfNF54 IC₅₀ = 5.4 nM; PfK1 IC₅₀ = 4.7 nM; panel range 4–7 nM |
| Comparator Or Baseline | MMV048: PfNF54 IC₅₀ = 28 nM, PfK1 IC₅₀ = 25 nM. KDU691: Pf schizont IC₅₀ ≈ 58 nM (cross-study ChEMBL) |
| Quantified Difference | UCT943 is 5.2-fold (NF54) and 5.3-fold (K1) more potent than MMV048; approximately 11-fold more potent than KDU691 in whole-cell blood-stage assays |
| Conditions | [³H]-hypoxanthine incorporation and pLDH assays; P. falciparum NF54 (drug-sensitive) and K1 (chloroquine/pyrimethamine-resistant) strains; 48–72 h incubation |
Why This Matters
Higher blood-stage potency at lower concentrations enables lower efficacious doses, which directly translates to a reduced predicted human curative dose (50–80 mg) and supports SERCaP feasibility.
- [1] Chibale K, et al. (2022) ACS Med Chem Lett 13(8):1221–1230. Table 1: PfNF54 IC₅₀ MMV048 = 28 nM, UCT943 = 5.4 nM; PfK1 IC₅₀ MMV048 = 25 nM, UCT943 = 4.7 nM. View Source
- [2] Brunschwig C, et al. (2018) Antimicrob Agents Chemother 62(9):e00012-18. Results: IC₅₀ of 5.4 and 4.7 nM against NF54 and K1; panel IC₅₀ 4–7 nM (Table S1). View Source
- [3] IUPHAR/BPS Guide to Immunopharmacology. KDU691: ChEMBL antiplasmodial activity against schizont blood stage P. falciparum, pIC₅₀ = 7.24 (IC₅₀ = 58 nM). View Source
